Cas no 13468-27-4 (2(1H)-Quinolinone,7-(dimethylamino)-1-ethyl-3-phenyl-)

13468-27-4 structure
Productnaam:2(1H)-Quinolinone,7-(dimethylamino)-1-ethyl-3-phenyl-
2(1H)-Quinolinone,7-(dimethylamino)-1-ethyl-3-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(1H)-Quinolinone,7-(dimethylamino)-1-ethyl-3-phenyl-
- 7-(dimethylamino)-1-ethyl-3-phenyl-2-quinolone
- 7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone
- 7-(dimethylamino)-1-ethyl-3-phenylquinolin-2(1H)-one
- 2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl-
- EINECS 236-725-6
- 13468-27-4
- NS00024352
- DTXSID9065493
- SCHEMBL7535818
- 0JG7T552Y9
- UNII-0JG7T552Y9
- 7-(Dimethylamino)-1-ethyl-3-phenylcarbostyril
- Q27236863
- 7-(dimethylamino)-1-ethyl-3-phenylquinolin-2-one
-
- Inchi: InChI=1S/C19H20N2O/c1-4-21-18-13-16(20(2)3)11-10-15(18)12-17(19(21)22)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3
- InChI-sleutel: ONUKVSFEFHPRKD-UHFFFAOYSA-N
- LACHT: CN(C)C1C=C2C(C=C(C3C=CC=CC=3)C(=O)N2CC)=CC=1
Berekende eigenschappen
- Exacte massa: 292.1577
- Monoisotopische massa: 292.157563266g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 437
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 23.6Ų
Experimentele eigenschappen
- PSA: 23.55
2(1H)-Quinolinone,7-(dimethylamino)-1-ethyl-3-phenyl- Gerelateerde literatuur
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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